molecular formula C11H13BrN2O B7938410 N-(5-Bromo-6-methylpyridin-2-yl)cyclobutanecarboxamide

N-(5-Bromo-6-methylpyridin-2-yl)cyclobutanecarboxamide

Cat. No.: B7938410
M. Wt: 269.14 g/mol
InChI Key: XFEBWOSNDLHLMA-UHFFFAOYSA-N
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Description

N-(5-Bromo-6-methylpyridin-2-yl)cyclobutanecarboxamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 6th position of the pyridine ring, along with a cyclobutanecarboxamide group attached to the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-6-methylpyridin-2-yl)cyclobutanecarboxamide typically involves the reaction of 5-bromo-2-methylpyridine with cyclobutanecarboxylic acid or its derivatives. One common method is the amidation reaction, where the carboxylic acid group of cyclobutanecarboxylic acid reacts with the amine group of 5-bromo-2-methylpyridine under suitable conditions to form the desired amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-6-methylpyridin-2-yl)cyclobutanecarboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl derivatives, while oxidation reactions can yield various oxidized forms of the compound.

Scientific Research Applications

N-(5-Bromo-6-methylpyridin-2-yl)cyclobutanecarboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Bromo-6-methylpyridin-2-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The bromine and methyl groups on the pyridine ring can influence its binding affinity and selectivity towards certain enzymes or receptors. The cyclobutanecarboxamide group can also play a role in modulating the compound’s biological activity by affecting its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-Bromo-6-methylpyridin-2-yl)cyclobutanecarboxamide include other pyridine derivatives with different substituents on the pyridine ring, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c1-7-9(12)5-6-10(13-7)14-11(15)8-3-2-4-8/h5-6,8H,2-4H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEBWOSNDLHLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C2CCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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